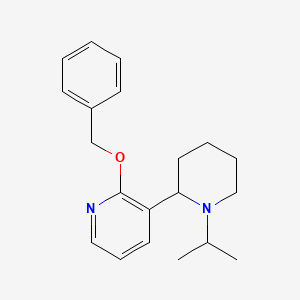
2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a benzyloxy group and a 1-isopropylpiperidin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and a halogenated pyridine derivative.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative and a halogenated pyridine intermediate.
Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and suitable nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a ligand for receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The benzyloxy group and the piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Isopropylpiperidin-2-yl)ethanamine: Shares the piperidine ring but lacks the benzyloxy group.
2-Isopropylpiperidine: Contains the piperidine ring but without the pyridine and benzyloxy groups.
Uniqueness
2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine is unique due to the combination of the benzyloxy group and the 1-isopropylpiperidin-2-yl group attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
Fórmula molecular |
C20H26N2O |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-phenylmethoxy-3-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C20H26N2O/c1-16(2)22-14-7-6-12-19(22)18-11-8-13-21-20(18)23-15-17-9-4-3-5-10-17/h3-5,8-11,13,16,19H,6-7,12,14-15H2,1-2H3 |
Clave InChI |
MIXQLRAQWCDJJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCCC1C2=C(N=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride](/img/structure/B11823872.png)


![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)

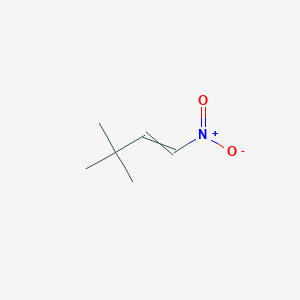

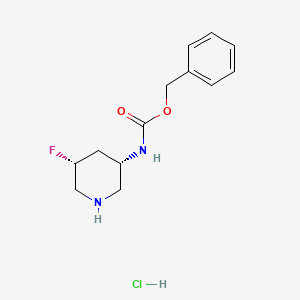
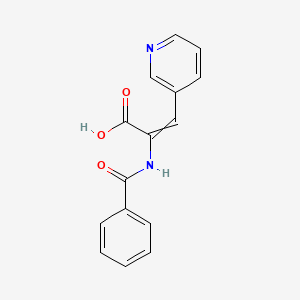
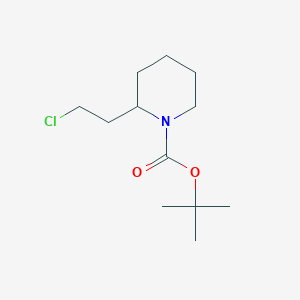
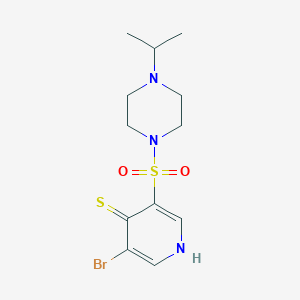
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B11823934.png)
